molecular formula C16H18N2O6S2 B3412039 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide CAS No. 922910-84-7

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B3412039
CAS No.: 922910-84-7
M. Wt: 398.5 g/mol
InChI Key: ZHZPMXGNDGVPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound characterized by the presence of both sulfonyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: This involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate base.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of 4-methoxybenzenesulfonic acid.

    Reduction: Formation of 4-methoxybenzenesulfide.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of metabolic pathways and inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzenesulfonamide
  • 4-sulfamoylbenzoic acid
  • N-(4-sulfamoylphenyl)acetamide

Uniqueness

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of both sulfonyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c1-24-13-4-8-14(9-5-13)25(20,21)11-10-16(19)18-12-2-6-15(7-3-12)26(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPMXGNDGVPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.